molecular formula C11H9Cl2NO2S B2807453 4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione CAS No. 344265-52-7

4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione

Cat. No.: B2807453
CAS No.: 344265-52-7
M. Wt: 290.16
InChI Key: OMPMGCMVCZHVBZ-UHFFFAOYSA-N
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Description

4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione ( 344265-52-7) is an organic compound with the molecular formula C 11 H 9 Cl 2 NO 2 S and a molecular weight of 290.16 g/mol . This thiomorpholine dione derivative features a 2,6-dichlorophenyl substituent and a methyl group at the 2-position of the thiomorpholine ring. Compounds based on the thiomorpholine and thiomorpholine-dione scaffold are of significant interest in medicinal chemistry and drug discovery research . For instance, structurally related molecules have been investigated for their potential as enzyme inhibitors, such as tyrosinase inhibitors, and some semicarbazide derivatives have been explored for their biological activities . Furthermore, thiomorpholine derivatives are recognized as valuable building blocks in the synthesis of more complex molecules, including small-molecule fatty acid synthase inhibitors, which are a target in areas like oncology and infectious diseases . This compound is provided for research and development purposes exclusively. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Proper safety data sheets should be consulted before handling.

Properties

IUPAC Name

4-(2,6-dichlorophenyl)-2-methylthiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2S/c1-6-11(16)14(9(15)5-17-6)10-7(12)3-2-4-8(10)13/h2-4,6H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPMGCMVCZHVBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione typically involves the reaction of 2,6-dichlorophenylamine with a suitable thiomorpholine precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques, such as chromatography and spectroscopy, are used to monitor the reaction progress and verify the product’s identity and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiomorpholine derivatives.

Scientific Research Applications

4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analog: 4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione

Key Differences :

  • Substituents: The diethylphenyl group (C₁₄H₁₇NO₂S) replaces the dichlorophenyl group, reducing electronegativity and increasing lipophilicity.
  • Molecular Weight : Lower molecular weight (263.36 g/mol vs. 290.16 g/mol) due to the absence of chlorine atoms .

Implications :

  • The dichlorophenyl group in the target compound may enhance electron-withdrawing effects , improving stability in oxidative environments.
  • The diethylphenyl analog’s higher lipophilicity could favor membrane permeability but reduce aqueous solubility.

Functional Analog: 5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone

Key Differences :

  • Core Structure: A five-membered thiazolidinone ring (C₂₅H₂₂N₄O₃S) replaces the six-membered thiomorpholine dione.
  • Substituents: Multiple methoxyphenyl and hydrazono groups contribute to a higher molecular weight (458.54 g/mol) .
  • Synthetic Route : Synthesized via condensation of thiosemicarbazide and chloroacetic acid, differing from thiomorpholine dione pathways.

Implications :

  • The thiazolidinone’s extended conjugated system may enhance π-π interactions in protein binding, whereas the thiomorpholine dione’s rigid structure could favor selective target engagement.

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione C₁₁H₉Cl₂NO₂S 290.16 2,6-dichlorophenyl, 2-methyl Thiomorpholine dione
4-(2,6-Diethylphenyl)thiomorpholine-3,5-dione C₁₄H₁₇NO₂S 263.36 2,6-diethylphenyl Thiomorpholine dione
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone C₂₅H₂₂N₄O₃S 458.54 Methoxyphenyl, hydrazono Thiazolidinone

Research Findings and Implications

  • Electron Effects : The dichlorophenyl group in the target compound likely enhances electrophilicity , making it reactive toward nucleophilic residues in enzymes (e.g., cysteine proteases) .
  • Lipophilicity : The diethylphenyl analog’s higher LogP value (predicted) suggests better blood-brain barrier penetration but may limit solubility in polar solvents .
  • Biological Activity: Thiazolidinones are established antimicrobial agents, whereas thiomorpholine diones remain underexplored, highlighting a gap in structure-activity relationship studies .

Biological Activity

4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione is a compound of interest due to its unique structural features and potential biological activities. The compound combines a dichlorophenyl group with a thiomorpholine ring, which may contribute to its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C11H9Cl2N O2S
  • Molecular Weight : 292.16 g/mol

The biological activity of this compound is hypothesized to arise from its interaction with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Binding : It could bind to receptors that modulate cellular responses related to pain and inflammation.
  • Oxidative Stress Modulation : The compound may influence oxidative stress levels within cells, thereby affecting cell survival and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains and fungi. For instance, it has been tested against pathogenic fungi such as Aspergillus fumigatus, demonstrating notable antifungal activity comparable to established antifungal agents like ketoconazole.

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored in several studies. It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.

Case Studies and Research Findings

StudyFindings
Antifungal Activity Assessment Evaluated against Aspergillus species; showed significant inhibition compared to control groups.
Anti-inflammatory Mechanisms In vitro studies indicated reduced levels of TNF-alpha and IL-6 in treated macrophages.
Anticancer Efficacy Induced apoptosis in human cancer cell lines; further studies needed for clinical relevance.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2,6-Dichlorophenyl)-2-methylthiomorpholine-3,5-dione, and how can reaction conditions be optimized for academic research?

  • Methodological Answer : A common approach involves reacting 2,6-dichlorobenzyl chloride with thiomorpholine-3,5-dione derivatives under reflux conditions. For example, analogous syntheses (e.g., 4-(3-chlorophenyl)thiomorpholine-3,5-dione) use a mixture of DMF and acetic acid with sodium acetate as a catalyst. Optimization can focus on solvent polarity (e.g., replacing DMF with THF for milder conditions), adjusting molar ratios of reactants (e.g., excess thiomorpholine to drive completion), or employing microwave-assisted synthesis to reduce reaction time .

Q. How is the molecular structure of this compound characterized in academic settings?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.2–7.6 ppm for dichlorophenyl groups) and thiomorpholine ring signals (e.g., methyl groups at δ 1.2–1.5 ppm).
  • IR : Key peaks include C=O stretches (~1700 cm1^{-1}) and C-S vibrations (~650 cm1^{-1}).
  • X-ray crystallography (if crystalline) resolves bond lengths and dihedral angles, critical for confirming stereochemistry .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer : Solubility testing in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., dichloromethane) is essential. Stability studies involve:

  • pH-dependent degradation : Incubate in buffers (pH 2–12) and monitor via HPLC.
  • Thermal stability : Use TGA/DSC to assess decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light and track degradation products .

Advanced Research Questions

Q. How can researchers identify biological targets of this compound, and what techniques validate these interactions?

  • Methodological Answer :

  • Affinity chromatography : Immobilize the compound on a resin and screen protein lysates to capture binding partners.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., KdK_d) with purified targets.
  • CRISPR/Cas9 knockout models : Validate target relevance by observing phenotypic rescue in knockout vs. wild-type cells .

Q. What computational strategies are effective in predicting the compound’s reactivity and interaction with biological macromolecules?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking (AutoDock Vina) : Simulate binding to protein targets (e.g., kinases) using crystal structures from the PDB.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. How should researchers address contradictions in reported biological activities (e.g., varying IC50_{50} values) across studies?

  • Methodological Answer :

  • Purity verification : Use HPLC-MS to confirm compound integrity (>95% purity).
  • Assay standardization : Replicate assays under identical conditions (e.g., cell line, incubation time).
  • Orthogonal assays : Compare results from fluorescence-based vs. radiometric assays to rule out methodological bias .

Q. What strategies optimize the compound’s selectivity for specific isoforms of enzymatic targets (e.g., kinase isoforms)?

  • Methodological Answer :

  • SAR studies : Synthesize analogs with modified substituents (e.g., replacing methyl with ethyl groups) and test against isoform panels.
  • Co-crystallization : Resolve structures of compound-enzyme complexes to identify key binding residues.
  • Proteome-wide profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to assess off-target effects .

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